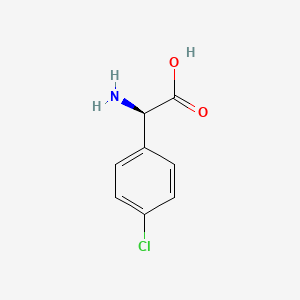

H-D-Phg(4-Cl)-OH

Beschreibung

The exact mass of the compound (r)-2-Amino-2-(4-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJGBYXRJVIYGA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353306 | |

| Record name | D-4-Chlorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-37-3 | |

| Record name | D-4-Chlorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino(4-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Chlorophenyl)glycine, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QED7UA2ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. As a chiral building block, its enantiomerically pure form is a valuable precursor for the synthesis of complex bioactive molecules.

Physicochemical and Spectroscopic Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-Chlorophenylglycine, is a crystalline solid.[1] Its core structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This substitution pattern renders the alpha-carbon a stereocenter, giving rise to two enantiomers: (R) and (S).[2]

General and Physicochemical Data

The fundamental chemical and physical properties of (R)-2-Amino-2-(4-chlorophenyl)acetic acid are summarized in the table below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [1] |

| Synonyms | D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, H-D-Phg(4-Cl)-OH | [1] |

| CAS Number | 43189-37-3 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Monoisotopic Mass | 185.0243562 Da | [1][2] |

| Melting Point | 220-230 °C (for racemic mixture) | [3] |

| Boiling Point | 328.8 ± 32.0 °C at 760 mmHg (Predicted) | [3] |

| pKa | 1.81 ± 0.10 (Predicted) | [3] |

| XLogP3 | -1.1 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Water: 1 mg/mL (requires sonication and pH adjustment to 3 with HCl)0.1 M NaOH: Soluble (almost transparent) | [3][4] |

Spectroscopic Data (Predicted)

Table 1.2.1: Predicted ¹H and ¹³C NMR Data [2]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 7.3 - 7.5 | Doublet |

| α-H | ~4.5 - 5.0 | Singlet/Doublet |

| NH₂ | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

| ¹³C NMR | ||

| C=O | ~170 - 175 | - |

| C-Cl | ~133 - 135 | - |

| Aromatic C-H | ~128 - 130 | - |

| α-C | ~55 - 60 | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 1.2.2: Predicted Mass Spectrometry Data [2]

| Ionization Mode | Ion Type | Predicted m/z |

|---|---|---|

| ESI Positive | [M+H]⁺ | 186.03 |

| [M+Na]⁺ | 208.01 | |

| ESI Negative | [M-H]⁻ | 184.02 |

| EI Fragmentation | [M-COOH]⁺ | 140.03 |

Note: Predicted m/z values are based on the monoisotopic mass.

Table 1.2.3: Key Infrared (IR) Spectroscopy Absorption Bands [2]

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) |

| N-H (Amine) | Stretching | 3200 - 3500 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | 700 - 850 |

Experimental Protocols

The generation of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid is critical for its use in stereospecific applications. The following sections detail common experimental procedures for its synthesis, resolution, and analysis.

Synthesis and Chemical Resolution

A common route to chiral phenylglycines is the Strecker synthesis to produce the racemic mixture, followed by classical resolution using a chiral resolving agent.

Protocol: Synthesis of (±)-2-Amino-2-(4-chlorophenyl)acetic acid and Resolution

-

Racemate Synthesis (Strecker Reaction):

-

To a stirred solution of 4-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a 1:1 mixture of methanol and water, heat the reaction to 65-70°C.[5]

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform an acidic workup to hydrolyze the intermediate aminonitrile to the racemic amino acid.

-

Isolate the crude (±)-4-chlorophenylglycine by filtration and wash with cold water.

-

-

Enantiomeric Resolution:

-

Dissolve the racemic 2-chlorophenylglycine and a stoichiometric amount of a chiral resolving agent, such as D-(−)-10-camphorsulfonic acid, in water.[5]

-

Heat the solution to 85°C for approximately 30 minutes to ensure complete salt formation and dissolution.[5]

-

Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

-

To liberate the free amino acid, dissolve the collected crystals in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., NaOH solution).[5]

-

The enantiomerically enriched (R)-2-Amino-2-(4-chlorophenyl)acetic acid will precipitate and can be collected by filtration, washed, and dried.

-

The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

-

Enzymatic Resolution

Enzymatic methods offer high selectivity under mild conditions. Penicillin G acylase is effective for resolving N-acylated phenylglycines.

Protocol: Enzymatic Resolution of N-Phenylacetyl-(±)-4-chlorophenylglycine

-

Substrate Preparation (N-Acetylation):

-

Suspend (±)-4-chlorophenylglycine in an appropriate solvent.

-

Add an acylating agent, such as phenylacetyl chloride, under basic conditions (e.g., using NaOH or NaHCO₃) to synthesize N-phenylacetyl-(±)-4-chlorophenylglycine.

-

Isolate the acylated product after an acidic workup.

-

-

Enzymatic Hydrolysis:

-

Prepare a solution of the N-phenylacetyl-(±)-4-chlorophenylglycine substrate in water, adjusting the pH to the optimal range for the enzyme (typically pH 7-8).[6]

-

Add immobilized Penicillin G Acylase to the solution (e.g., an enzyme:substrate ratio of 1:5 w/w).[6]

-

Maintain the reaction at a constant temperature (e.g., 25-37°C) with gentle stirring for several hours.[6] The enzyme will selectively hydrolyze the N-phenylacetyl group from the (S)-enantiomer.

-

Monitor the reaction progress by HPLC.

-

Upon reaching ~50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be recycled).[6]

-

The reaction mixture will contain (R)-N-phenylacetyl-4-chlorophenylglycine and the free (S)-4-chlorophenylglycine.

-

-

Product Separation:

-

Separate the unreacted (R)-N-phenylacetyl-4-chlorophenylglycine from the free (S)-amino acid based on solubility differences at different pH values. Acidify the solution to precipitate the acylated (R)-enantiomer, leaving the more soluble (S)-amino acid in the aqueous phase.

-

The desired (R)-enantiomer can then be obtained by chemical hydrolysis of the N-phenylacetyl group.

-

Chiral HPLC Analysis

Determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Representative Chiral HPLC Method

-

Column: Astec® CHIROBIOTIC® T (Teicoplanin-based Chiral Stationary Phase). These columns are effective for separating underivatized amino acids.[7]

-

Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). The exact ratio should be optimized for best resolution. A starting point could be 80:20 (Methanol:Water) with 0.1% formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25°C.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Expected Elution: On macrocyclic glycopeptide CSPs, the D-enantiomer ((R)-form) is typically retained longer than the L-enantiomer ((S)-form).[7]

Visualized Workflows and Relationships

Synthesis and Resolution Workflow

The following diagram illustrates the two primary pathways for obtaining enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid from a common starting material.

Caption: Workflow for the synthesis and resolution of 4-Chlorophenylglycine.

Role as a Chiral Building Block

(R)-2-Amino-2-(4-chlorophenyl)acetic acid serves as a "chiral pool" starting material. Its defined stereochemistry is transferred to a more complex target molecule during synthesis, which is a fundamental strategy in modern drug development.

References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

- 3. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 4. abmole.com [abmole.com]

- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical and agrochemical industries. Its importance lies in its role as a chiral building block for the synthesis of various bioactive molecules. The specific stereochemistry of the alpha-carbon is crucial for the biological activity of the final products, making the enantiomerically pure (R)-form a valuable starting material.

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and applications of (r)-2-Amino-2-(4-chlorophenyl)acetic acid, with a focus on its role in drug development.

Structural Information and Physicochemical Properties

The structural formula of (r)-2-Amino-2-(4-chlorophenyl)acetic acid is characterized by a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-chlorophenyl group.

Chemical Structure:

Table 1: Chemical Identifiers and Properties [1]

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid |

| Common Names | (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine |

| CAS Number | 43189-37-3 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl |

| InChIKey | QGJGBYXRJVIYGA-SSDOTTSWSA-N |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 220-230 °C | [2] |

| Solubility | Soluble in 0.1 M NaOH | [2] |

| Appearance | Off-white solid | [2] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical step in its utilization. The primary methods involve the synthesis of a racemic mixture followed by chiral resolution, or direct enantioselective synthesis.

Racemic Synthesis

A common method for synthesizing the racemic mixture of 2-amino-2-(4-chlorophenyl)acetic acid is the Strecker synthesis.

Experimental Protocol: Generalized Strecker Synthesis

-

Reaction: 4-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of water and methanol).

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic 2-amino-2-(4-chlorophenyl)acetic acid.

-

Isolation: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The precipitate is then collected by filtration and washed.

Chiral Resolution

Resolution of the racemic mixture is a key step to obtain the desired (R)-enantiomer. This can be achieved through several methods, including diastereomeric salt formation and enzymatic kinetic resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual) [3]

-

Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., (+)-tartaric acid or a chiral amine), in a suitable solvent. This forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation and Liberation: The crystallized diastereomeric salt is collected by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or base to neutralize the resolving agent.

-

Purification: The final product is purified by recrystallization.

Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-4-chlorophenylglycine (Conceptual) [4][5]

-

N-Acetylation: The racemic 2-amino-2-(4-chlorophenyl)acetic acid is first N-acetylated using acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)-enantiomer, leaving the N-acetyl-(D)-amino acid [(R)-enantiomer] unreacted.

-

Separation: The resulting mixture of the free (L)-amino acid and the N-acetyl-(D)-amino acid can be separated based on their different solubility properties.

-

Deacetylation: The isolated N-acetyl-(D)-amino acid is then chemically hydrolyzed to yield the pure (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Caption: Conceptual workflow for the synthesis and enzymatic resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Spectroscopic Data (Representative)

Table 3: Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (doublets, ~7.0-7.5 ppm), α-proton (singlet or multiplet, ~4.0-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shifts). |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), α-carbon (~55-65 ppm), carbonyl carbon (~170-180 ppm). |

| FTIR (cm⁻¹) | ~3000-3200 (N-H stretch), ~2500-3300 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600 (N-H bend), ~1100 (C-Cl stretch).[6] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 185. Common fragments may include loss of COOH (m/z 140) and cleavage of the α-carbon bond.[7] |

Applications in Drug Development

The primary application of (r)-2-Amino-2-(4-chlorophenyl)acetic acid is as a chiral precursor in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into a drug molecule can significantly influence the drug's efficacy and safety profile.

Key Intermediate in Antibiotic Synthesis

A notable example of its application is in the synthesis of the carbacephem antibiotic, loracarbef .[8] Loracarbef is a second-generation cephalosporin analog used to treat a variety of bacterial infections.

Mechanism of Action of Loracarbef

Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][9]

-

Target: The primary targets of β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs) .[10] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition: Loracarbef acylates the serine residue in the active site of PBPs, forming a stable, inactive covalent adduct.[2]

-

Consequence: This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Caption: Logical relationship from chiral precursor to drug action.

Conclusion

(r)-2-Amino-2-(4-chlorophenyl)acetic acid is a fundamentally important chiral building block in modern medicinal and agricultural chemistry. Its enantiopure form is essential for the stereospecific synthesis of complex molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms. A thorough understanding of its synthesis, purification, and chemical properties is crucial for researchers and professionals involved in the development of new therapeutics and other advanced materials. The continued development of efficient and scalable methods for the production of this and other chiral amino acids will undoubtedly fuel further innovation in drug discovery.

References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Home Page [chem.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

IUPAC name for (r)-2-Amino-2-(4-chlorophenyl)acetic acid

An In-depth Technical Guide to (2R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid and valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-(4-chlorophenyl)acetic acid.[1] It is also commonly known by several synonyms, including D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, and H-D-Phg(4-Cl)-OH.[1] The molecule features a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R) and (S).[2] This guide focuses on the (R)-enantiomer.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| CAS Number | 43189-37-3 | [1] |

| InChIKey | QGJGBYXRJVIYGA-SSDOTTSWSA-N | [1] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98.0% (TLC) | [3] |

Synthesis and Manufacturing

The synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid with high enantiomeric purity is crucial for its application in the synthesis of chiral drugs.[5] While specific industrial synthesis routes are often proprietary, general strategies involve either the resolution of a racemic mixture or asymmetric synthesis.

General Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

A common method for producing the racemic mixture is the Bucherer-Bergs reaction. This involves the reaction of p-chlorobenzaldehyde with ammonium bicarbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of p-Chlorophenylglycine (General)

Materials:

-

p-Chlorobenzaldehyde

-

Ammonium bicarbonate

-

Sodium cyanide

-

Solvent (e.g., ethanol/water mixture)

-

Acid (for hydrolysis)

-

Base (for hydrolysis)

Procedure:

-

Hydantoin Formation: In a suitable reactor, p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide are reacted in a solvent. This reaction typically proceeds to form the intermediate 5-(4-chlorophenyl)hydantoin.[6]

-

Hydrolysis: The resulting hydantoin is then subjected to alkaline or acidic hydrolysis to open the ring and form the sodium salt of p-chlorophenylglycine.[6]

-

Acidification: The reaction mixture is then acidified to precipitate the racemic 2-amino-2-(4-chlorophenyl)acetic acid.[6]

-

Isolation: The product is isolated by filtration, washed, and dried.

The following diagram illustrates a generalized workflow for this synthesis.

Enantioselective Separation

To obtain the desired (R)-enantiomer, the racemic mixture must be resolved. This is often achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation (General)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., cellulose-based).[7]

Mobile Phase:

-

A mixture of solvents such as hexane, ethanol, and a basic additive like diethylamine (DEA) is often used. The exact composition will depend on the specific CSP.[7]

Procedure:

-

Sample Preparation: Dissolve the racemic mixture in a suitable solvent.

-

Injection: Inject the sample onto the chiral column.

-

Elution: The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times.

-

Detection: The separated enantiomers are detected by the UV detector, and the corresponding fractions can be collected.

The following diagram illustrates the workflow for chiral separation.

Chemical Reactivity

(R)-2-amino-2-(4-chlorophenyl)acetic acid possesses two reactive functional groups: a primary amino group and a carboxylic acid group. These groups can undergo a variety of chemical transformations.[2]

-

Reactions of the Amino Group: The nucleophilic amino group can readily undergo acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[2] These reactions are fundamental for creating more complex derivatives.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol.[2] It can also be esterified or converted to an amide.

The following diagram illustrates some of the key reactions.

Applications in Research and Development

(R)-2-amino-2-(4-chlorophenyl)acetic acid serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[5] Its defined stereochemistry is often essential for the biological activity of the final drug molecule.[5] Beyond its role in API synthesis, this compound is also a valuable tool in drug discovery research, where it is used as a building block to create libraries of potential drug candidates for structure-activity relationship studies.[5]

Safety and Handling

This compound is intended for research use only.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

- 3. (±)-4-クロロフェニルグリシン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Disclaimer: The information provided in this technical guide pertains to the 4-anilino-6,7-dimethoxyquinazoline chemical scaffold. The initially provided CAS number, 43189-37-3, corresponds to (R)-2-amino-2-(4-chlorophenyl)acetic acid, a different chemical entity.[1][2][3][4] This guide focuses on the quinazoline derivatives due to their extensive research and relevance to drug development professionals as potent kinase inhibitors.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing comprehensive information on 4-anilino-6,7-dimethoxyquinazoline derivatives. These compounds have garnered significant interest as a core structure in the development of targeted cancer therapies.

Chemical and Physical Properties

The core structure of 4-anilino-6,7-dimethoxyquinazoline forms the foundation for a class of compounds with significant biological activity. The general properties of this scaffold are summarized below. Specific derivatives will have variations in their physicochemical characteristics.

| Property | Value |

| Chemical Class | Quinazolinamines[5] |

| Core Structure | 4-anilino-6,7-dimethoxyquinazoline |

| General Synthesis | Typically involves the reaction of a 4-chloro-6,7-dimethoxyquinazoline intermediate with a substituted aniline.[6] |

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are predominantly known for their potent inhibitory activity against various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these compounds against a range of cancer cell lines. For instance, novel derivatives have shown potent activity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines.[7] In vivo studies have also confirmed anti-tumor effects, showing a reduction in ascites secretion, inhibition of tumor cell proliferation, and an increased lifespan in tumor-bearing mice.[7]

Anti-Angiogenic Effects

A key aspect of the anticancer activity of these compounds is their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This has been demonstrated by reduced vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in the chorioallantoic membrane (CAM) model.[7]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). These compounds typically act as ATP-competitive inhibitors at the kinase domain.

-

EGFR and VEGFR-2 Inhibition: Molecular docking studies have shown that these compounds can dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) by binding to the active site of these receptors.[7] The concurrent inhibition of EGFR and VEGFR signaling pathways is a promising strategy in cancer treatment.[8][9]

-

c-Met Inhibition: A series of 6,7-dimethoxy-4-anilinoquinolines (a closely related scaffold) have been identified as potent inhibitors of the c-Met tyrosine kinase, which plays a crucial role in tumorigenesis and metastasis.[10][11]

-

Ras-MAPK Pathway: Certain 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been shown to inhibit MEK1 kinase and MAPK phosphorylation, indicating their role as dual inhibitors of the Ras-MAPK signaling cascade.[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the synthesis and evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route involves the following steps:

-

Preparation of 4-chloro-6,7-dimethoxyquinazoline: This intermediate is often synthesized from 3,4-dimethoxyaniline.

-

Condensation Reaction: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with a substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions to yield the final 4-anilino-6,7-dimethoxyquinazoline derivative.[6]

Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, FT-IR, and LC-MS.[7]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the following assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is then added, which is converted to formazan by metabolically active cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.[7]

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells are treated with the compounds, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

-

Lactose Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). This assay measures the amount of LDH in the supernatant to quantify cytotoxicity.[7]

In Vivo Anti-Tumor and Anti-Angiogenic Studies

-

Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the in-vivo anti-tumor activity. Mice are inoculated with EAC cells to induce tumor formation. The treated groups receive the test compound, and parameters such as ascites volume, tumor cell count, and lifespan are monitored.[7]

-

Chorioallantoic Membrane (CAM) Assay: This assay assesses the anti-angiogenic potential of a compound. Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. The test compound is applied to the CAM, and the effect on blood vessel formation is observed.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 4-anilino-6,7-dimethoxyquinazoline derivatives and a general workflow for their evaluation.

References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. (R)-2-(4-Chlorophenyl)glycine 95% | CAS: 43189-37-3 | AChemBlock [achemblock.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

molecular weight of (r)-2-Amino-2-(4-chlorophenyl)acetic acid

An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid with significant applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and potential biological significance.

Core Chemical and Physical Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-Chlorophenylglycine, is a chiral compound. Its physicochemical properties are crucial for its application in synthesis and biological systems. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1] |

| Molecular Formula | C8H8ClNO2 | [1] |

| CAS Number | 43189-37-3 | [1] |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [1] |

| Melting Point | 220-230°C | [2] |

| Boiling Point (est.) | 328.8±32.0 °C at 760 mmHg | [2] |

| Density (est.) | 1.4±0.1 g/cm3 | [2] |

| Appearance | White to off-white solid | [3] |

| InChI | InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | [1] |

| InChIKey | QGJGBYXRJVIYGA-SSDOTTSWSA-N | [1] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, chiral separation, and characterization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid are outlined below.

Synthesis via Benzyl Cyanide Hydrolysis

A common method for the synthesis of the racemic mixture of 2-Amino-2-(4-chlorophenyl)acetic acid involves the hydrolysis of the corresponding benzyl cyanide. Subsequent chiral resolution is required to isolate the (R)-enantiomer.

Materials:

-

p-Chlorobenzyl cyanide

-

Sulfuric acid (98%)

-

Water

-

Sodium Hydroxide (for neutralization)

Procedure:

-

In a reaction vessel, carefully add p-chlorobenzyl cyanide to a solution of sulfuric acid in water under controlled temperature conditions.

-

The mixture is heated to promote hydrolysis of the nitrile group to a carboxylic acid and the benzylic carbon to a hydroxyl group, which is then aminated.

-

The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and carefully neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The crude product is collected by filtration, washed with water to remove inorganic impurities, and dried.

-

This procedure yields a racemic mixture, which then requires chiral separation.

A similar hydrolysis method has been reported for the synthesis of chlorophenylacetic acids.[4]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is critical, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities.[5] Chiral HPLC is a powerful technique for this purpose.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column. Chirex columns or zwitterionic CSPs like CHIRALPAK® ZWIX(+) are suitable for the separation of free amino acids.[5][6]

Mobile Phase:

-

A typical mobile phase for chiral separation of amino acids on a zwitterionic CSP could be a mixture of Methanol/Acetonitrile/Water with additives like formic acid and diethylamine to control the pH and ionic strength.[6]

Procedure:

-

Prepare a standard solution of the racemic 2-Amino-2-(4-chlorophenyl)acetic acid in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The elution order can often be reversed by using a CSP with the pseudo-enantiomeric selector.[6]

Characterization

The identity and purity of the synthesized (R)-2-Amino-2-(4-chlorophenyl)acetic acid should be confirmed using standard analytical techniques.

-

Melting Point: Determined using a melting point apparatus to assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino group (N-H stretch), carboxylic acid (O-H and C=O stretch), and the chloro-substituted aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Significance and Applications

(R)-2-Amino-2-(4-chlorophenyl)acetic acid serves as a crucial building block in the synthesis of more complex molecules, including peptides and other derivatives with potential applications in medicinal chemistry.[7] As a derivative of glycine, it belongs to a class of compounds recognized for their potential biological activities.[2][3][8] Amino acid derivatives are known to influence the secretion of anabolic hormones and can be used as ergogenic supplements.[3]

The biological activities of this compound and its derivatives are attributed to their molecular interactions with various cellular pathways and enzymes.[7] For instance, derivatives of chlorophenylamino-s-triazine have been investigated for their cytotoxic activities against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[9]

Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for screening the biological activity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid derivatives.

Caption: Workflow for the development of drug candidates from (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Role in Peptide Synthesis

The amino and carboxylic acid functional groups of (R)-2-Amino-2-(4-chlorophenyl)acetic acid make it a valuable building block for peptide synthesis. The amino group can be protected, and the carboxylic acid group activated for amide bond formation, or vice versa.

Caption: Chemical reactivity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in synthesis.

References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-(4-chlorophenyl)acetic acid | CAS#:6212-33-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. chiraltech.com [chiraltech.com]

- 7. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

- 8. abmole.com [abmole.com]

- 9. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (R)-4-Chlorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-4-Chlorophenylglycine. The information is curated for researchers, scientists, and professionals involved in drug development who may utilize this chiral amino acid as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Physical and Chemical Properties

(R)-4-Chlorophenylglycine, a non-proteinogenic amino acid, is a key chiral building block in organic synthesis. Its physical and chemical characteristics are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-150 °C | |

| Solubility | Soluble in water and alcohol solvents; insoluble in non-polar solvents. Soluble in 0.1mol/L NaOH (almost transparent). | [1] |

| pKa (Predicted) | 1.81 ± 0.10 | [1] |

| Optical Rotation ([α]D) | Data not available in the reviewed literature for the (R)-enantiomer. | N/A |

Experimental Protocols

The synthesis and analysis of (R)-4-Chlorophenylglycine involve standard organic chemistry techniques. Below are detailed methodologies for its preparation and characterization.

Synthesis of Racemic 4-Chlorophenylglycine (Strecker Synthesis)

A common method for synthesizing the racemic mixture of 4-chlorophenylglycine is the Strecker synthesis, followed by chiral resolution.

Materials:

-

4-Chlorobenzaldehyde

-

Ammonium bicarbonate (NH₄HCO₃)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 45%)

-

Sulfuric acid (H₂SO₄) solution (e.g., 50%)

-

Activated carbon

Procedure:

-

In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

-

Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours to form the intermediate hydantoin.

-

After the initial reaction, add a sodium hydroxide solution to the mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.

-

Cool the reaction mixture and treat with activated carbon to decolorize the solution.

-

Filter off the activated carbon.

-

Carefully acidify the filtrate with a sulfuric acid solution to a neutral pH (around 7) to precipitate the racemic 4-chlorophenylglycine.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude racemic product.

Chiral Resolution

The separation of the (R) and (S) enantiomers can be achieved through enzymatic resolution.

Enzymatic Resolution:

-

The racemic N-acyl-4-chlorophenylglycine is subjected to hydrolysis using an immobilized enzyme, such as penicillin G acylase.

-

The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the S-enantiomer), leaving the desired (R)-N-acyl-4-chlorophenylglycine unreacted.

-

The resulting mixture of the free amino acid and the acylated amino acid can then be separated based on their different physical properties (e.g., solubility).

-

The separated (R)-N-acyl-4-chlorophenylglycine is then hydrolyzed under acidic or basic conditions to yield the final (R)-4-Chlorophenylglycine.

Purification (Recrystallization)

Recrystallization is a standard technique to purify the final product.

General Procedure:

-

Dissolve the crude (R)-4-Chlorophenylglycine in a minimum amount of a suitable hot solvent (e.g., a water-alcohol mixture). A solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of (R)-4-Chlorophenylglycine are typically confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. The selection of the column and mobile phase is often empirical. Common chiral columns are based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. For reversed-phase, a mixture of water/buffer and an organic solvent like acetonitrile or methanol is used.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., around 220-230 nm) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Expected signals would include those for the aromatic protons on the chlorophenyl ring and the methine proton at the chiral center.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the chiral alpha-carbon, and the carbons of the chlorophenyl ring.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution, or deuterated methanol (CD₃OD), can be used.

Mandatory Visualizations

Synthesis and Resolution Workflow

Caption: General workflow for the synthesis and chiral resolution of (R)-4-Chlorophenylglycine.

Analytical Workflow for Purity and Identity Confirmation

References

The Biological Significance of D(-)-4-Chlorophenylglycine: A Core Scaffold for Neuromodulatory and Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-4-Chlorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. While it does not possess potent intrinsic biological activity, it serves as a crucial chiral building block and a key pharmacophore in the synthesis of a range of biologically active compounds. Its rigid structure, conferred by the direct attachment of the phenyl ring to the α-carbon, and the electronic properties of the chlorine substituent, make it a valuable scaffold for designing molecules that interact with specific biological targets. This technical guide provides a comprehensive overview of the biological activities associated with molecules derived from the D(-)-4-Chlorophenylglycine core, with a focus on their roles as metabotropic glutamate receptor modulators and as components of antimicrobial agents.

Phenylglycine Derivatives as Metabotropic Glutamate Receptor Antagonists

Derivatives of phenylglycine are well-established as competitive antagonists of metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a pivotal role in modulating synaptic plasticity and neuronal excitability. The D(-)-4-Chlorophenylglycine scaffold is particularly important in the development of antagonists for Group I mGluRs, which include mGluR1 and mGluR5.

Quantitative Analysis of Phenylglycine Derivative Activity

The antagonist potency of various phenylglycine derivatives has been quantified in numerous studies. The following table summarizes key quantitative data for several of these compounds, illustrating the impact of structural modifications on their activity at Group I mGluRs.

| Compound | Receptor Target | Assay Type | Agonist Used | Potency (IC₅₀ / Kp / pA₂) | Reference |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1 | Phosphoinositide Hydrolysis | (1S,3R)-ACPD | Kp: 0.184 ± 0.04 mM | [1] |

| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | mGluR1 | Phosphoinositide Hydrolysis | (1S,3R)-ACPD | Kp: 0.367 ± 0.2 mM | [1] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1α | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 19–50 µM | [2] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 53–280 µM | [2] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1α | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 44–72 µM | [2] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 150–156 µM | [2] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 29–100 µM | [2] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | IC₅₀: 115–210 µM | [2] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1 | Schild Analysis | L-Glutamate | pA₂: 4.46 | [3] |

| (+)-α-Methyl-4-carboxyphenylglycine (αM4CPG) | mGluR1 | Schild Analysis | L-Glutamate | pA₂: 4.38 | [3] |

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenylglycine scaffold are critical for determining the agonist and antagonist activities at different mGluR subtypes.[4] For instance, carboxyphenylglycine derivatives tend to show antagonist activity at mGluR1, while hydroxyphenylglycine derivatives can exhibit agonist or antagonist properties depending on the substitution pattern.[4] The addition of a methyl or ethyl group to the α-carbon of carboxyphenylglycine derivatives can convert them from mGluR2 agonists to mGluR1 and mGluR2 antagonists.[4]

Experimental Protocols

The biological activity of D(-)-4-Chlorophenylglycine derivatives on metabotropic glutamate receptors is typically assessed using a variety of in vitro functional assays. Below are overviews of the key experimental methodologies.

This assay is a hallmark for measuring the activity of Gq/11-coupled receptors like Group I mGluRs.

-

Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells) are cultured and incubated with [³H]-myo-inositol for 24-48 hours to label the membrane phosphoinositides.

-

Compound Incubation: The cells are pre-incubated with the antagonist (a D(-)-4-Chlorophenylglycine derivative) for a defined period.

-

Agonist Stimulation: A known mGluR agonist (e.g., quisqualate or (1S,3R)-ACPD) is added to stimulate the receptor, leading to the activation of Phospholipase C (PLC) and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs), including [³H]-inositol monophosphate ([³H]-IP1), are extracted.

-

Quantification: The accumulated [³H]-IPs are separated by ion-exchange chromatography and quantified using liquid scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of [³H]-IPs is used to determine its potency (e.g., IC₅₀ or Kp).[1][2]

This assay is used to assess the activity of Gi/o-coupled (inhibition of cAMP) or Gs-coupled (stimulation of cAMP) mGluRs. While Group I mGluRs are primarily Gq/11-coupled, this assay is crucial for determining the selectivity of phenylglycine derivatives against other mGluR groups.

-

Cell Culture: Cells expressing the target mGluR are cultured in appropriate plates.

-

Compound Incubation: The cells are incubated with the test compound (antagonist) in the presence of an adenylate cyclase activator like forskolin.

-

Agonist Challenge: An agonist for a Gi/o-coupled mGluR (e.g., L-AP4) is added. Agonist activation will lead to a decrease in forskolin-stimulated cAMP levels.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescent biosensors.[5]

-

Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its IC₅₀.[1]

Signaling Pathways of Group I Metabotropic Glutamate Receptors

Activation of Group I mGluRs (mGluR1 and mGluR5) by glutamate initiates a signaling cascade through the Gq/11 family of G-proteins.[6][7] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium, while DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[6][8] These signaling events lead to the modulation of various ion channels and downstream protein kinases, ultimately affecting neuronal excitability and gene expression.[6][7]

Caption: Group I mGluR Signaling Pathway.

D(-)-4-Chlorophenylglycine in Antimicrobial Agents

The phenylglycine moiety is a constituent of various natural product antibiotics, most notably the glycopeptide antibiotics like vancomycin.[10][11] These antibiotics are crucial for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Glycopeptide antibiotics function by inhibiting a late stage of bacterial cell wall peptidoglycan synthesis.[12] They bind with high affinity to the D-alanyl-D-alanine terminus of the lipid II peptidoglycan precursor.[10][13] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains.[12][13] The resulting weakened cell wall leads to osmotic instability and bacterial cell death. The bulky nature of these antibiotics prevents them from crossing the outer membrane of Gram-negative bacteria, limiting their spectrum of activity to Gram-positive organisms.[10]

Experimental Protocols

The antimicrobial efficacy of compounds derived from or containing D(-)-4-Chlorophenylglycine is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent: The test compound is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., at a concentration of 5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[14][15][16]

Caption: Workflow for MIC Determination.

Conclusion

D(-)-4-Chlorophenylglycine is a paramount example of a molecular scaffold whose biological significance is realized through chemical derivatization. While the compound itself lacks notable intrinsic activity, its incorporation into more complex molecules has yielded potent antagonists of Group I metabotropic glutamate receptors, which are valuable tools for neuroscience research and potential therapeutics for neurological disorders. Furthermore, its presence in the core structure of glycopeptide antibiotics underscores its importance in the field of infectious diseases. The continued exploration of derivatives built upon the D(-)-4-Chlorophenylglycine framework promises to yield novel compounds with tailored biological activities, further cementing its role as a privileged scaffold in drug discovery.

References

- 1. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 10. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. protocols.io [protocols.io]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a critical chiral building block in the pharmaceutical industry. Its enantiomerically pure form is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the field.

Core Synthetic Strategies

The enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid can be broadly categorized into three main approaches:

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or its derivative. Penicillin G acylase is a commonly employed enzyme for this purpose.

-

Asymmetric Strecker Synthesis using Chiral Auxiliaries: This classic method for amino acid synthesis is rendered asymmetric by the temporary incorporation of a chiral auxiliary, which directs the stereochemical outcome of the reaction.

-

Dynamic Kinetic Resolution (DKR): This highly efficient strategy combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different enantioselective methods described in this guide, allowing for a direct comparison of their efficiencies.

| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-phenylacetyl-4-chlorophenylglycine | ~45% | >99% for (R)-enantiomer | N/A |

| Asymmetric Strecker Synthesis | (R)-phenylglycine amide (chiral auxiliary) | 4-chlorobenzaldehyde, NaCN, NH3 | 76-93% | >98% (after hydrolysis) | >99:1 |

| Asymmetric Strecker Synthesis | (S)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary) | 4-chlorobenzaldehyde, NaCN | High | High (enantiopure) | Highly crystalline |

| Dynamic Kinetic Resolution | Penicillin G Acylase & Racemization Agent | Racemic N-acyl-4-chlorophenylglycine ester | >90% | >99% | N/A |

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic N-phenylacetyl-4-chlorophenylglycine

This protocol describes the resolution of a racemic mixture of N-phenylacetyl-4-chlorophenylglycine using immobilized Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-N-phenylacetyl-4-chlorophenylglycine, which can then be deprotected.

Materials:

-

Racemic N-phenylacetyl-4-chlorophenylglycine

-

Immobilized Penicillin G Acylase (on a suitable support like Eupergit C)

-

Phosphate buffer (0.1 M, pH 7.8)

-

Hydrochloric acid (6 M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Enzymatic Hydrolysis:

-

Prepare a suspension of racemic N-phenylacetyl-4-chlorophenylglycine (e.g., 10 g) in 0.1 M phosphate buffer (pH 7.8, 100 mL).

-

Add immobilized Penicillin G Acylase (e.g., 2 g).

-

Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by HPLC. The reaction is typically complete within 5-6 hours.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Acidify the filtrate to pH 2 with 6 M HCl to precipitate the unreacted (R)-N-phenylacetyl-4-chlorophenylglycine.

-

Cool the mixture in an ice bath and collect the precipitate by filtration.

-

The filtrate contains the (S)-4-chlorophenylglycine.

-

Wash the precipitate with cold water and dry under vacuum.

-

-

Deprotection:

-

Reflux the obtained (R)-N-phenylacetyl-4-chlorophenylglycine in 6 M HCl for 4-6 hours.

-

Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

-

Filter the product, wash with cold water and then a small amount of ethanol, and dry under vacuum.

-

Asymmetric Strecker Synthesis using (R)-phenylglycine amide as a Chiral Auxiliary

This method involves a three-component reaction between 4-chlorobenzaldehyde, ammonia, and sodium cyanide in the presence of (R)-phenylglycine amide. The reaction proceeds with high diastereoselectivity, and the resulting α-aminonitrile can be hydrolyzed to the desired (R)-amino acid.

Materials:

-

4-chlorobenzaldehyde

-

(R)-phenylglycine amide

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution, e.g., 28%)

-

Methanol

-

Hydrochloric acid (6 M)

-

Diethyl ether

Procedure:

-

Diastereoselective Strecker Reaction:

-

Dissolve (R)-phenylglycine amide (1.0 eq) in methanol.

-

Add aqueous ammonia (10 eq) followed by 4-chlorobenzaldehyde (1.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of sodium cyanide (1.2 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 24-48 hours. A precipitate of the diastereomerically pure α-aminonitrile should form.

-

-

Isolation of the α-aminonitrile:

-

Filter the precipitate and wash with a cold methanol/water mixture.

-

Dry the crystalline product under vacuum. The diastereomeric purity can be checked by NMR.

-

-

Hydrolysis and Removal of Chiral Auxiliary:

-

Suspend the α-aminonitrile in 6 M HCl.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature. The hydrochloride salt of (R)-phenylglycine amide will be in solution.

-

Extract the aqueous layer with diethyl ether to remove any organic impurities.

-

Neutralize the aqueous solution to the isoelectric point of (R)-2-Amino-2-(4-chlorophenyl)acetic acid to induce precipitation.

-

Filter the product, wash with cold water, and dry under vacuum.

-

Visualizations

The following diagrams illustrate the workflows and key transformations in the enantioselective synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

A Technical Guide to the Discovery and History of Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not encoded by the standard genetic code but play critical roles in biochemistry, pharmacology, and metabolic processes. From their initial discoveries as metabolic intermediates to their current status as indispensable tools in drug development, the history of NPAAs is deeply intertwined with the evolution of analytical chemistry. This guide provides an in-depth overview of the key historical milestones in NPAA discovery, details the experimental protocols that enabled their identification, and illustrates their significance in critical biological pathways. It serves as a technical resource for professionals seeking to understand the origins and methodologies of this vital area of biochemical research.

Introduction to Non-Proteinogenic Amino Acids

While the central dogma of molecular biology focuses on the 22 proteinogenic amino acids that constitute the building blocks of proteins, it is estimated that over 1,000 other amino acids exist in nature. These non-proteinogenic amino acids (NPAAs) are found across all domains of life, including plants, fungi, bacteria, and animals, where they serve a multitude of functions. Unlike their proteinogenic counterparts, they are not incorporated into proteins during ribosomal translation (with rare exceptions).

NPAAs function as:

-

Metabolic Intermediates: Key players in metabolic cycles, such as ornithine and citrulline in the urea cycle.

-

Signaling Molecules: Acting as neurotransmitters, like γ-aminobutyric acid (GABA).

-

Natural Toxins and Defense Compounds: Produced by plants and microorganisms to deter predators or inhibit competitors.

-

Components of Bioactive Peptides: Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to create complex peptides with antibiotic or immunosuppressive properties using NPAAs.[1]

For drug development professionals, NPAAs are invaluable tools. Their incorporation into peptide-based drug candidates can dramatically improve stability against enzymatic degradation, enhance binding affinity, and optimize pharmacokinetic properties, overcoming many limitations of standard peptide therapeutics.[1]

A History Forged by Technology

The discovery of NPAAs has been paced by technological advancements in separation science and analytical chemistry.

Early Discoveries: The first amino acids were isolated in the early 19th century through crystallization from natural sources. While these were proteinogenic, the groundwork was laid. The discovery of NPAAs began as chemists started investigating metabolic pathways and unusual natural products. For example, L-DOPA was first isolated in 1913 from seedlings, long before its role as a dopamine precursor was understood.[2][3][4] Homocysteine was identified in 1932 as an intermediate in methionine metabolism.[1][5]

The Chromatographic Revolution: The true explosion in NPAA discovery began in the mid-20th century with the advent of chromatography. The work of Martin and Synge on partition chromatography, and later paper chromatography in the 1940s, provided the first rapid and effective methods for separating the complex mixtures of amino acids present in biological extracts.[6][7] This was refined by Stein and Moore in the 1950s, who developed ion-exchange chromatography for the automated, quantitative analysis of amino acids, a breakthrough that earned them a Nobel Prize and enabled the discovery of countless new compounds.[8][9]

The Era of Mass Spectrometry and NMR: From the latter half of the 20th century to the present, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have become the definitive tools for structure elucidation. High-resolution MS provides exact molecular weights, allowing for the determination of elemental formulas.[10] Tandem MS (MS/MS) reveals structural information through fragmentation patterns. NMR spectroscopy provides the ultimate insight into the atomic connectivity and stereochemistry of a molecule, allowing for the unambiguous identification of novel NPAA structures from minute quantities of purified material.[11]

Quantitative Data: Milestones in NPAA Discovery

The following table summarizes the discovery of several key non-proteinogenic amino acids that have had a significant impact on science and medicine.

| Non-Proteinogenic Amino Acid | Year of Discovery/Isolation | Discoverer(s) | Original Source / Context |

| L-DOPA (Levodopa) | 1913 | Marcus Guggenheim | Seedlings of Vicia faba (fava beans)[2][3] |

| Ornithine & Citrulline | 1932 | Hans Krebs & Kurt Henseleit | Elucidation of the Urea Cycle[1] |

| Homocysteine | 1932 | Butz & du Vigneaud | Decomposition product of methionine[5] |

| γ-Aminobutyric Acid (GABA) | 1950 | Eugene Roberts & Sam Frankel | Mammalian brain extracts[12] |

| Azetidine-2-carboxylic acid | 1955 | F. C. Steward et al. | Rhizomes of Convallaria majalis (Lily of the valley)[12] |

| β-Alanine | Early 20th Century | (Identified as a component of carnosine) | Muscle tissue[13] |

Experimental Protocols: A Workflow for Discovery

The identification of a novel NPAA from a natural source follows a structured workflow that proceeds from initial detection to final structure elucidation.

Diagram: General Workflow for NPAA Discovery

References

- 1. Homocysteine, vitamins, and prevention of vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brief history of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-DOPA - Wikipedia [en.wikipedia.org]

- 5. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. History of chromatography - Wikipedia [en.wikipedia.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the non-proteinogenic amino acid (R)-2-Amino-2-(4-chlorophenyl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development as a chiral building block for the synthesis of various pharmaceutical agents. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure and Properties

(R)-2-Amino-2-(4-chlorophenyl)acetic acid possesses a stereocenter at the alpha-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group.

-

Molecular Formula: C₈H₈ClNO₂[1]

-

Molecular Weight: 185.61 g/mol [1]

-

CAS Number: 43189-37-3[1]

-

Appearance: Typically a white to off-white solid.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |

| ~5.0 | Singlet | 1H | α-CH |

| Variable | Broad | 3H | -NH₃⁺ |

| Variable | Broad | 1H | -COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |